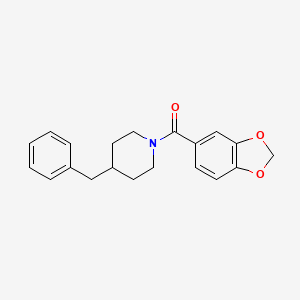

![molecular formula C20H23N3OS B5553135 (1S*,5R*)-3-(2,3-二氢-1H-茚-2-基)-6-(1,3-噻唑-4-基羰基)-3,6-二氮杂双环[3.2.2]壬烷](/img/structure/B5553135.png)

(1S*,5R*)-3-(2,3-二氢-1H-茚-2-基)-6-(1,3-噻唑-4-基羰基)-3,6-二氮杂双环[3.2.2]壬烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diazabicyclo[3.2.2]nonane derivatives generally involves multi-step reactions, including aminomethylation and cyclization processes. For example, aminomethylation of dicyano-thiolates followed by treatment with primary amines and excess formaldehyde can lead to various diazabicyclo[3.2.2]nonane derivatives (Dotsenko, Krivokolysko, & Litvinov, 2007). These methods could be adapted for the synthesis of the target compound by altering the starting materials and reaction conditions to fit the specific structural requirements.

Molecular Structure Analysis

X-ray diffraction analysis provides essential insights into the molecular structure of diazabicyclo[3.2.2]nonane derivatives. The structural analysis reveals the conformations and molecular geometry, essential for understanding the compound's chemical behavior and interaction potential. For example, studies on similar compounds have shown typical bicyclic structures with various substituents affecting the overall molecular conformation (Kostyanovsky, Él'natanov, Krutius, Lyssenko, & Strelenko, 1999).

科学研究应用

合成和结构研究

该化合物与一类分子密切相关,这类分子因其独特的结构特性和在复杂有机分子合成中的潜在应用而被广泛研究。例如,新型二氧杂双环[3.3.1]壬烷的合成是红霉素B seco-酸合成的关键中间体,展示了此类双环化合物在合成有机化学中的重要性。此过程涉及双椅式构象环系的形成,这对于缓解由于分子内紧密接触造成的过度拥挤至关重要,突出了该化合物在促进复杂合成途径中的效用(Lynch, Lee, Martín, & Davis, 1994)。

受体结合和细胞毒活性

另一个研究兴趣领域是具有针对人类肿瘤细胞系的细胞毒活性的双环 σ 受体配体的合成。这包括由谷氨酸制备立体异构醇和甲基醚,某些甲基醚在特定癌细胞系中显示出显着的细胞生长抑制作用。这证明了此类化合物通过受体介导的途径靶向癌细胞的潜在治疗应用(Geiger, Zelenka, Weigl, Fröhlich, Wibbeling, Lehmkuhl, Schepmann, Grünert, Bednarski, & Wünsch, 2007)。

分子构象和反应性

二氮杂双环[3.3.1]壬烷衍生物的构象和反应性也已得到探索,对骨架中 1,3-二轴向排斥与 π-离域的研究揭示了显着的结构扭曲和相互作用。这些发现对于理解此类化合物的分子行为及其与生物分子的潜在相互作用或在催化过程中的相互作用至关重要(Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001)。

在超分子化学中的应用

此外,与特罗格碱相关的的手性分子裂隙的合成和性质,其具有与双环壬烷和二氮杂环辛烷结构相关的空腔,突出了此类化合物在超分子化学中的应用。这涉及高效的分离方法和识别基团的引入,为其在创建新的超分子结构中使用铺平了道路(Turner & Harding, 2005)。

属性

IUPAC Name |

[(1S,5R)-3-(2,3-dihydro-1H-inden-2-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c24-20(19-12-25-13-21-19)23-10-14-5-6-17(23)11-22(9-14)18-7-15-3-1-2-4-16(15)8-18/h1-4,12-14,17-18H,5-11H2/t14-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQNQQGAXIDFKL-WMLDXEAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1CN2C(=O)C3=CSC=N3)C4CC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CSC=N3)C4CC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)

![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)

![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)

![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)

![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)

![1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)

![1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5553175.png)